[1-(1H-indazol-5-yl)propan-2-yl](methyl)amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indazol-5-yl)propan-2-ylamine dihydrochloride: is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. This compound is of particular interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indazol-5-yl)propan-2-ylamine dihydrochloride typically involves the formation of the indazole core followed by functionalization. One common method includes the cyclization of ortho-substituted benzaldehyde oxime, which can be catalyzed by transition metals such as copper or silver . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and atmospheric oxygen as the oxidant.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of catalysts and solvents is crucial to ensure the reaction proceeds with minimal byproducts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with various functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), methanol, ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 1-(1H-indazol-5-yl)propan-2-ylamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential as a therapeutic agent. It has shown promise in various assays for its anti-inflammatory, anticancer, and antimicrobial properties .
Medicine: In medicine, derivatives of this compound are being explored for their potential use in treating diseases such as cancer and infectious diseases. Its ability to interact with specific biological targets makes it a valuable candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various synthetic pathways.
Mechanism of Action
The mechanism of action of 1-(1H-indazol-5-yl)propan-2-ylamine dihydrochloride involves its interaction with specific molecular targets in the body. It can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Indazole: A parent compound with similar biological activities.
Indole: Another heterocyclic compound with a wide range of applications in medicinal chemistry.
Benzimidazole: Known for its antimicrobial and anticancer properties.
Uniqueness: What sets 1-(1H-indazol-5-yl)propan-2-ylamine dihydrochloride apart is its specific substitution pattern, which imparts unique biological activities and reactivity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
2694744-40-4 |
---|---|
Molecular Formula |
C11H17Cl2N3 |
Molecular Weight |
262.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.